molecular formula C14H22ClN B8265843 N,N-dibutyl-4-chloroaniline

N,N-dibutyl-4-chloroaniline

Cat. No. B8265843
M. Wt: 239.78 g/mol
InChI Key: BCAHAACEAZKVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibutyl-4-chloroaniline is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dibutyl-4-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dibutyl-4-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Oxidation in Solution

The electrochemical oxidation of 4-chloroaniline derivatives, including N,N-dibutyl-4-chloroaniline, has been studied in acetonitrile solution. This research suggests that the electrochemical oxidation route in acetonitrile is similar to that in acidic aqueous media. The study found that in the cases of 4-chloro- and 2,4-dichloroanilines, the substituent in the para position is eliminated at the electrochemically initiated dimerization step and oxidized to chlorine. This research aids in understanding the electrochemical behavior of chloroanilines in different solvents (Kádár, Nagy, Karancsi, & Farsang, 2001).

Generation and Reactivity of 4-Aminophenyl Cation by Photolysis

Another application area is the photolysis of 4-chloroaniline, including its N,N-dibutyl derivative. In polar media, these compounds undergo photoheterolysis, generating corresponding triplet phenyl cations. This research is significant for understanding the photophysical properties and the reactivity of aminophenyl cations, which are useful in various chemical synthesis processes (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Sequential Reductive Dehalogenation by Microorganisms

Chloroaniline-based compounds, including N,N-dibutyl-4-chloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This process, catalyzed by microorganisms, involves the sequential release of halogens from chloroanilines, suggesting novel bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Ultrasonic Methodology for Allylation

The N-allylation of 4-chloroaniline, including its N,N-dibutyl derivative, was explored using an ultrasonic (US) methodology. This study highlights the potential of using ultrasound to accelerate chemical reactions and improve yields in organic synthesis, providing a more efficient and environmentally friendly approach (Nascimento & Fernandes, 2016).

Biodegradation by Soil Bacteria

4-Chloroaniline derivatives, including N,N-dibutyl-4-chloroaniline, can be degraded by certain soil bacteria, such as Acinetobacter baumannii and Pseudomonas putida. These bacteria utilize chloroanilines as sole carbon and nitrogen sources, indicating their potential in bioremediation strategies for environments contaminated with chloroanilines (Vangnai & Petchkroh, 2007).

properties

IUPAC Name

N,N-dibutyl-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHAACEAZKVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutyl-4-chloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibutyl-4-chloroaniline
Reactant of Route 2
Reactant of Route 2
N,N-dibutyl-4-chloroaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-dibutyl-4-chloroaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-dibutyl-4-chloroaniline
Reactant of Route 5
Reactant of Route 5
N,N-dibutyl-4-chloroaniline
Reactant of Route 6
Reactant of Route 6
N,N-dibutyl-4-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.